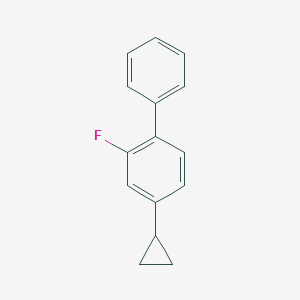
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Azides and Cyanides: Formed from nucleophilic substitution reactions.
科学研究应用
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.
2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.
Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
属性
分子式 |
C7HBr2ClFNS |
|---|---|
分子量 |
345.41 g/mol |
IUPAC 名称 |
1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H |
InChI 键 |
WODLHJNDLHEDQP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


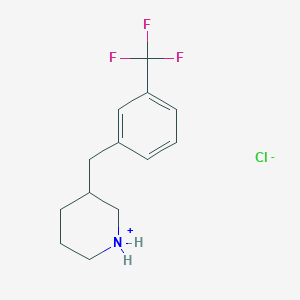
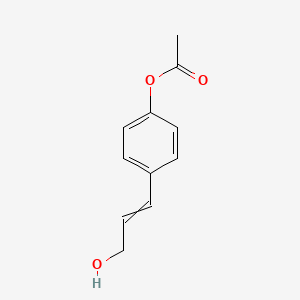
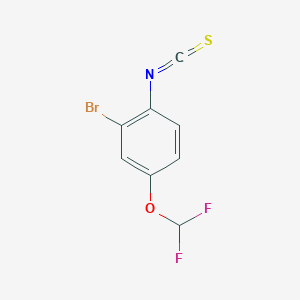
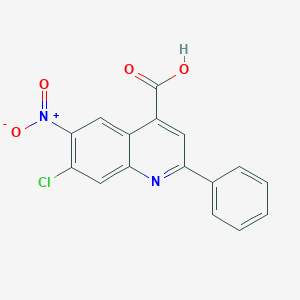
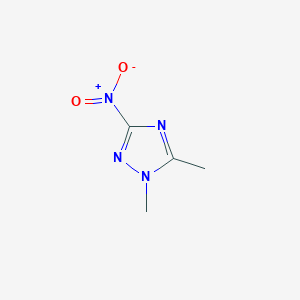

![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

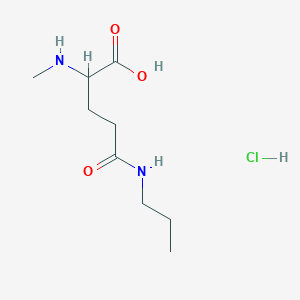
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
